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Compound of Interest

Compound Name: 5-Bromo-6-azauracil

Cat. No.: B188841

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-6-azauracil

This guide offers a detailed exploration of the spectroscopic techniques essential for the
characterization of 5-Bromo-6-azauracil. As a significant heterocyclic compound and
pyrimidine analog, its structural verification is paramount for its application in biochemical
research and drug development.[1][2] This document moves beyond mere procedural outlines,
delving into the causal reasoning behind experimental choices and data interpretation,
providing researchers and drug development professionals with a robust framework for
analysis.

Introduction to 5-Bromo-6-azauracil

5-Bromo-6-azauracil is a synthetic analog of the pyrimidine base uracil, distinguished by the
substitution of a nitrogen atom for the carbon at the 6th position of the ring and a bromine atom
at the 5th position.[2] This modification creates a molecule with unique electronic and steric
properties, making it a subject of interest for its potential as an antimetabolite to interfere with
nucleic acid synthesis.[2][3] Accurate and comprehensive characterization is the bedrock of its
reliable use in any scientific context. This guide provides an integrated approach, leveraging
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopy to build a complete structural profile of the molecule.

Core Molecular Properties

A foundational understanding begins with the basic chemical properties of 5-Bromo-6-
azauracil, summarized below.
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Property Value Source
Molecular Formula C3H2BrNsO:2 [3114]
Molecular Weight 191.97 g/mol [3B1141[5]
CAS Number 4956-05-2 [11[3]
Appearance White to Off-White Solid [3]
SMILES O=c1[nH]nc(Br)c(=0)[nH]1 [3]
InChiKey VNTFEWXYAOATFA- 3116]

UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing
unambiguous information about the carbon-hydrogen framework and the chemical environment
of specific nuclei. For 5-Bromo-6-azauracil, both *H and 3C NMR are critical for confirming the
integrity of the heterocyclic ring and identifying the positions of its substituents.

'H NMR Spectroscopy: Probing the Protons

Expertise & Experience: The 'H NMR spectrum of 5-Bromo-6-azauracil is deceptively simple,
as it lacks C-H protons. The primary signals of interest are from the two N-H protons of the
amide-like groups within the ring. The chemical environment of these protons makes them
susceptible to exchange, and their chemical shift is highly dependent on solvent, concentration,
and temperature. Using a polar aprotic solvent like DMSO-ds is the preferred choice, as it
forms hydrogen bonds with the N-H protons, slowing down their exchange rate and allowing for
their observation as distinct, often broad, signals.

Predicted *H NMR Signals (in DMSO-ds):

¢ NI-H and N3-H: Two distinct, broad singlets are expected in the region of & 10-13 ppm. The
exact positions can vary, but their presence and subsequent disappearance upon adding a
few drops of D20 (deuterium oxide) is a definitive confirmation of exchangeable N-H protons.
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Experimental Protocol: 'H NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-6-azauracil and dissolve it in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Solvent Selection Rationale: DMSO-ds is chosen for its ability to dissolve the polar analyte
and to preserve the signals of the exchangeable N-H protons.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& 0.00 ppm).

o Data Acquisition:
o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
o Set the spectral width to cover a range of 0-15 ppm.

o Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

o Validation Step: After the initial acquisition, add 1-2 drops of D20 to the NMR tube, shake
gently, and re-acquire the spectrum. The disappearance of the signals attributed to N-H
protons validates their assignment.
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Caption: Workflow for *H NMR analysis of 5-Bromo-6-azauracil.
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13C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The proton-decoupled 13C NMR spectrum provides a direct count of
the non-equivalent carbon atoms. For 5-Bromo-6-azauracil, three distinct signals are
expected, corresponding to the three carbon atoms in the triazine ring. The chemical shifts are
highly informative: carbonyl carbons resonate significantly downfield, while the carbon atom
attached to the electronegative bromine atom will also be shifted downfield, though to a lesser
extent.

Predicted 3C NMR Signals (in DMSO-de):

e C2 & C4 (C=0): Two signals expected in the & 150-170 ppm range. These carbons are in
carbonyl groups and are thus highly deshielded.

e C5 (C-Br): One signal expected in the d 90-110 ppm range. The direct attachment to
bromine causes a significant downfield shift compared to a standard C=C bond.

Mass Spectrometry (MS): Definitive Molecular
Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular
weight of a synthesized compound. For 5-Bromo-6-azauracil, high-resolution mass
spectrometry (HRMS) with a soft ionization technique like Electrospray lonization (ESI) is ideal.
The most critical diagnostic feature is the isotopic pattern of bromine. Naturally occurring
bromine consists of two isotopes, 7°Br and 8!Br, in an approximate 1:1 ratio. This results in a
characteristic "doublet" for the molecular ion peak (M+*) and any bromine-containing fragments,
where the two peaks are separated by 2 m/z units and have nearly equal intensity. This
signature is a powerful validation of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data:
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lon / Adduct Formula Calculated m/z Isotopic Signature
[M+H]* (7°Br) CsH37°BrN3O2* 191.9403 Isotope doublet with
[M+H]* (31Br) C3H381BrNsO2* 193.9383 [M+H+2]* at ~1:1 ratio
[M+Na]* (7°Br) CsH27°BrNsNaOz* 213.9223 Isotope doublet with
[M+Na]* (81Br) C3sH281BrNsNaO2+ 215.9202 [MTLNa+2]+ at-id
ratio
[M-H]~ (7°Br) C3H7°BrNsO2~ 189.9258 Isotope doublet with
[M-H]~ (3'Br) C3H®BrNsO2~ 191.9237 [M-H+2]~ at ~1:1 ratio

(Data based on
predicted values from
PubChem)[6]

A common fragmentation pathway for uracil derivatives involves the retro-Diels-Alder-like
cleavage of the ring, often initiated by the loss of isocyanic acid (HNCO).[7] Observing
fragments corresponding to this loss would further support the proposed structure.

Experimental Protocol: ESI-MS Analysis

o Sample Preparation: Prepare a dilute solution of 5-Bromo-6-azauracil (~0.1 mg/mL) in a
suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive
ion mode or 0.1% ammonium hydroxide for negative ion mode.

» Rationale: The solvent system is chosen to ensure solubility and promote ionization. The
acid/base modifier aids in the formation of [M+H]* or [M-H]~ ions.

e Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 pL/min).

o Data Acquisition:

o Acquire data in both positive and negative ion modes to observe protonated ([M+H]*) and
deprotonated ([M-H]~) molecules.
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o Perform a full scan over a mass range of m/z 50-500 to detect the molecular ions and
potential fragments.

o Utilize a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass
measurements, allowing for elemental composition confirmation.

o Data Analysis: Check for the characteristic 1:1 isotopic doublet for the molecular ion and
compare the measured accurate mass to the theoretical value.
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Spectroscopic Methods Information Obtained
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Caption: Integrated approach for structural confirmation of 5-Bromo-6-azauracil.

Conclusion

The structural characterization of 5-Bromo-6-azauracil is achieved through a synergistic
application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-
hydrogen framework and confirms the presence of exchangeable protons. Mass spectrometry
provides definitive proof of the molecular weight and elemental composition, with the bromine
isotopic pattern serving as a crucial validation point. IR and UV-Vis spectroscopy corroborate
the presence of key functional groups and the conjugated electronic system, respectively.
Together, these methods provide a self-validating system, ensuring the identity, purity, and
structural integrity of 5-Bromo-6-azauracil for its intended applications in scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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